molecular formula C12H15NO B6357419 5-(p-Tolyl)piperidin-2-one CAS No. 851461-34-2

5-(p-Tolyl)piperidin-2-one

Cat. No.: B6357419
CAS No.: 851461-34-2
M. Wt: 189.25 g/mol
InChI Key: BBGFKPFHCUFMOW-UHFFFAOYSA-N
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Description

5-(p-Tolyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) at the 5-position of the piperidinone ring adds to its structural uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of p-tolylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization, can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, alcohol derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(p-Tolyl)piperidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyl)piperidin-2-one is unique due to the presence of the p-tolyl group, which enhances its reactivity and potential for functionalization. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

IUPAC Name

5-(4-methylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13-8-11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGFKPFHCUFMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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